2-(3-Bromo-4-cyanophenoxy)acetic acid

Medicinal Chemistry Chemical Synthesis Property Prediction

2-(3-Bromo-4-cyanophenoxy)acetic acid (CAS 1702857-75-7) is a disubstituted phenoxyacetic acid derivative characterized by the presence of a bromine atom at the 3-position and a cyano group at the 4-position of its phenyl ring. This specific substitution pattern confers unique electronic and steric properties that distinguish it from simpler phenoxyacetic acid analogs, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Molecular Formula C9H6BrNO3
Molecular Weight 256.055
CAS No. 1702857-75-7
Cat. No. B2766554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-cyanophenoxy)acetic acid
CAS1702857-75-7
Molecular FormulaC9H6BrNO3
Molecular Weight256.055
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)O)Br)C#N
InChIInChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13)
InChIKeyQACUVBBPVMJMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-cyanophenoxy)acetic acid (CAS 1702857-75-7): A Structurally Distinct Phenoxyacetic Acid Scaffold for Specialized Research and Synthesis


2-(3-Bromo-4-cyanophenoxy)acetic acid (CAS 1702857-75-7) is a disubstituted phenoxyacetic acid derivative characterized by the presence of a bromine atom at the 3-position and a cyano group at the 4-position of its phenyl ring [1]. This specific substitution pattern confers unique electronic and steric properties that distinguish it from simpler phenoxyacetic acid analogs, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The compound is available from multiple chemical suppliers as a versatile small-molecule scaffold, typically at a purity of 95% or higher .

2-(3-Bromo-4-cyanophenoxy)acetic acid: Why Analogs Lacking the 3-Bromo-4-Cyano Motif Cannot Substitute in Critical Applications


Substituting 2-(3-bromo-4-cyanophenoxy)acetic acid with more common phenoxyacetic acid derivatives, such as 2-(4-cyanophenoxy)acetic acid (CAS 1878-82-6) or 2-phenoxyacetic acid (CAS 122-59-8), is not straightforward due to the unique electronic and steric environment created by the 3-bromo-4-cyano substitution pattern. The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the molecule's lipophilicity and metabolic stability [1]. Simultaneously, the cyano group acts as a strong electron-withdrawing group, modulating the acidity of the acetic acid moiety and the electron density of the aromatic ring, which can be critical for downstream biological activity [2]. The absence of either substituent in a replacement compound would alter the molecule's reactivity and interaction profile, potentially leading to failed syntheses or a loss of desired biological function. This is supported by class-level evidence where the 2-bromo-4-cyanophenoxy motif is a key pharmacophore in potent GPR40 receptor ligands [3].

Quantitative Differentiation of 2-(3-Bromo-4-cyanophenoxy)acetic acid from Key Comparators: A Comparative Evidence Guide for Informed Procurement


Molecular Weight and Heavy Atom Count: A Quantifiable Difference from Unsubstituted and Mono-Substituted Analogs

2-(3-Bromo-4-cyanophenoxy)acetic acid possesses a significantly higher molecular weight (MW) and heavy atom count compared to its unsubstituted or mono-substituted analogs, directly impacting its physicochemical properties and utility as a synthetic building block. This differentiation is quantifiable and provides a clear rationale for selection when a heavier, more electron-rich scaffold is required [1], [2], [3], [4].

Medicinal Chemistry Chemical Synthesis Property Prediction

Functional Group Analysis: Dual Substitution Pattern Enables Unique Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The presence of both a bromo and a cyano group on the aromatic ring of 2-(3-bromo-4-cyanophenoxy)acetic acid provides orthogonal synthetic handles absent in simpler analogs. The bromine atom at the 3-position is a classic leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-cyano group is a strong electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution (SNAr) or be converted to other functionalities (e.g., amide, amine) [1], [2]. In contrast, 2-(4-cyanophenoxy)acetic acid lacks the bromine handle for cross-coupling, and 2-(3-bromophenoxy)acetic acid lacks the strong electron-withdrawing cyano group for SNAr activation.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Biological Activity Potential: Class-Level Evidence of GPR40 Receptor Modulation via 2-Bromo-4-Cyanophenoxy Motif

While direct biological data for 2-(3-bromo-4-cyanophenoxy)acetic acid is not publicly available, a closely related analog containing the 2-bromo-4-cyanophenoxy substructure demonstrates potent in vitro activity against the human GPR40 receptor, a target for type 2 diabetes. The compound rac-3-(4-(2-bromo-4-cyanophenoxy)phenyl)hex-4-ynoic acid inhibits GPR40 with an IC50 of 36 nM in a binding assay using CHO cells [1]. This class-level evidence strongly suggests that the 2-bromo-4-cyanophenoxy motif, which is present in the target compound, is a privileged scaffold for engaging this therapeutically relevant target.

Drug Discovery GPCR Metabolic Disease

Physicochemical Property Prediction: Increased Lipophilicity and Reduced Solubility Compared to Unsubstituted Phenoxyacetic Acid

The addition of the bromo and cyano substituents in 2-(3-bromo-4-cyanophenoxy)acetic acid is predicted to significantly alter its physicochemical profile compared to 2-phenoxyacetic acid. Specifically, the bromine atom is expected to increase lipophilicity (logP), while the carboxylic acid group remains a source of aqueous solubility at physiological pH. This shift in properties can be critical for applications requiring increased membrane permeability or altered distribution profiles [1]. Based on computational predictions, the target compound is expected to have a higher logP and lower aqueous solubility than its unsubstituted analog, making it a distinct entity for ADME studies or formulation development.

ADME Drug-Likeness Chemical Properties

Optimal Research and Industrial Applications for 2-(3-Bromo-4-cyanophenoxy)acetic acid (CAS 1702857-75-7): Where Its Unique Properties Deliver Maximum Value


Medicinal Chemistry: Synthesis of GPR40 Modulators and Related GPCR Ligands

The class-level evidence of potent GPR40 inhibition (IC50 = 36 nM) by a closely related 2-bromo-4-cyanophenoxy analog [1] positions 2-(3-bromo-4-cyanophenoxy)acetic acid as a privileged starting fragment for the development of novel GPR40 agonists or antagonists. This is a high-value application in metabolic disease research, particularly for type 2 diabetes, where GPR40 is a validated target. The compound's dual bromo and cyano handles allow for rapid diversification to explore structure-activity relationships (SAR) around this pharmacophore, a capability not afforded by simpler analogs.

Organic Synthesis: A Versatile Intermediate for Complex Molecule Construction via Cross-Coupling and SNAr Reactions

The presence of both an aryl bromide and an aryl nitrile group in 2-(3-bromo-4-cyanophenoxy)acetic acid makes it an ideal bifunctional building block for the synthesis of more complex molecular architectures. The aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install a wide variety of aryl or heteroaryl groups. The electron-withdrawing nitrile group activates the ring for nucleophilic aromatic substitution (SNAr), providing a second, orthogonal site for functionalization. This dual reactivity is a key differentiator from mono-substituted phenoxyacetic acids and makes this compound a valuable asset in any medicinal chemistry or chemical biology laboratory focused on library synthesis [2].

Agrochemical Research: Exploration of Novel Herbicidal or Plant Growth Regulatory Activity

Phenoxyacetic acid derivatives are a well-known class of herbicides, and the unique substitution pattern of 2-(3-bromo-4-cyanophenoxy)acetic acid may confer distinct biological activity or improved physicochemical properties (e.g., soil mobility, metabolic stability) compared to existing compounds. While direct herbicidal data for this specific compound is not available, the scaffold is noted as a versatile small molecule for such applications, and the presence of the bromo and cyano groups can influence target enzyme binding and overall potency . Researchers in the agrochemical sector should prioritize this compound for initial screening campaigns aimed at discovering new crop protection agents with novel modes of action.

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